Cynaropicrin is a natural sesquiterpene lactone belonging to the guaianolide class. It is primarily found in plants of the Asteraceae family, notably in artichoke (Cynara scolymus L.) [, ], where it contributes to the characteristic bitter taste [, ]. Cynaropicrin has garnered significant research interest due to its diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties, positioning it as a potential candidate for various therapeutic applications [, , , , , , , , , , , ].
The first total synthesis of Cynaropicrin was achieved using (S)-α-pinene as the starting material []. This synthesis involved several key steps, including a stereoselective Favorskii rearrangement and an indium-promoted diastereoselective Barbier reaction, highlighting the complexity of its structure [].
Cynaropicrin has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway [, , ]. This pathway plays a crucial role in inflammation, cell survival, and tumor development, making it a relevant target for Cynaropicrin's anti-inflammatory and anticancer activities [, , , ].
Cynaropicrin induces apoptosis, a programmed cell death mechanism, in various cancer cell lines [, , , , , ]. This activity is attributed to its ability to induce oxidative stress, disrupt mitochondrial membrane potential, and activate caspase cascades, ultimately leading to cell death [, , , ]. Additionally, Cynaropicrin has been shown to induce cell cycle arrest at different phases, further contributing to its antiproliferative effects [, , , ].
Cynaropicrin inhibits specific enzymes involved in crucial cellular processes. For instance, it inhibits pyruvate kinase M2 (PKM2), an enzyme involved in cancer cell metabolism, leading to the disruption of energy production and promoting cell death []. Additionally, it exhibits inhibitory activity against trypanosomatid enzymes like pteridine reductase 1 (TbPTR1) and dihydrofolate reductase (TbDHFR), highlighting its potential as an antiparasitic agent [].
Cynaropicrin has been shown to modulate the expression of microRNAs, small non-coding RNA molecules that regulate gene expression []. This modulation of microRNA levels may contribute to its anticancer effects by influencing the expression of genes involved in cell proliferation, apoptosis, and metastasis [].
Beyond these primary mechanisms, Cynaropicrin is also implicated in other cellular processes. It has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial in tumor growth and metastasis []. Additionally, it exhibits antioxidant properties at low concentrations and pro-oxidant activities at higher concentrations, contributing to its diverse biological effects [, ].
Cynaropicrin has demonstrated significant anticancer activity against various cancer cell lines in vitro and in vivo, including lung cancer, colorectal cancer, melanoma, esophageal cancer, and glioblastoma [, , , , , ].
Cynaropicrin exhibits anti-inflammatory properties by inhibiting the NF-κB pathway, a key regulator of inflammation. This property has been observed in various experimental models, suggesting its potential for treating inflammatory conditions [, , ].
Cynaropicrin demonstrates antiviral activity against Hepatitis C Virus (HCV) [, ]. Studies suggest that it inhibits HCV entry into host cells, offering a potential therapeutic target [].
Cynaropicrin exhibits antiparasitic activity against Trypanosoma brucei rhodesiense, the parasite responsible for East African sleeping sickness []. This activity is attributed to its interaction with trypanothione, a crucial component of the parasite's redox metabolism [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7